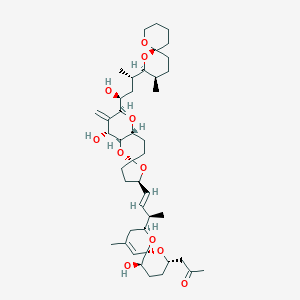![molecular formula C21H21N3O2 B147763 Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate CAS No. 6035-94-5](/img/structure/B147763.png)
Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate
Übersicht
Beschreibung
The provided papers discuss various derivatives of benzenamine and their chemical properties, synthesis, and potential applications. While the specific compound "Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate" is not directly mentioned, the papers offer insights into similar compounds that can help infer the behavior and characteristics of the target compound.
Synthesis Analysis
The synthesis of benzenamine derivatives involves various chemical reactions, often starting with a parent benzenamine compound. For instance, the synthesis of thiazolidin-4-one derivatives from 4-(6-methylbenzo[d]thiazol-2-yl)benzenamine involves a reaction with different substituted benzaldehydes, followed by a cyclocondensation reaction with 2-meraptoacetic acid . Similarly, substituted imidate benzenamines can be prepared using palladium-catalyzed tandem heteroannulation of o-(1-alkynyl)benzamides with iodobenzene . These methods demonstrate the versatility in synthesizing benzenamine derivatives, which could be applicable to the target compound.
Molecular Structure Analysis
The molecular structure of benzenamine derivatives is characterized using various spectroscopic techniques. For example, the structure of N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine was confirmed by IR spectra and single crystal X-ray diffraction, revealing a trans configuration around the central C=N bond and a dihedral angle between the phenyl rings . These structural details are crucial for understanding the molecular interactions and properties of the compounds.
Chemical Reactions Analysis
Benzenamine derivatives can participate in a range of chemical reactions, often leading to products with significant biological activity. The papers describe the synthesis of compounds with potential applications as chemosensors, antimicrobial, and antifungal agents . For instance, a benzenamine derivative was found to be a selective chemosensor for Ag(+) ions, with a mechanism supported by TD-DFT calculations . These reactions highlight the functional diversity of benzenamine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenamine derivatives are influenced by their molecular structure. The derivatives exhibit various degrees of antibacterial and antifungal activities, which are attributed to the presence of specific functional groups and the overall molecular conformation . For example, the presence of chloro, nitro, and methoxy groups at the para position of the benzene moiety was found to enhance the antifungal activity of certain derivatives . These properties are essential for the development of pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The literature reveals a focus on the synthesis of compounds with aromatic rings and their potential applications, including their evaluation for carcinogenicity. For example, research by Ashby et al. (1978) on thiophene analogues of carcinogens benzidine and 4-aminobiphenyl synthesized compounds for potential carcinogenicity evaluation. This study indicates the ongoing interest in understanding the chemical behavior of aromatic compounds, potentially guiding the synthesis and application of "Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate" (Ashby, Styles, Anderson, & Paton, 1978).
Eigenschaften
IUPAC Name |
acetic acid;4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3.C2H4O2/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;1-2(3)4/h1-12,20H,21-22H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXIVOYGLPFDCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
479-73-2 (Parent) | |
| Record name | Benzenamine, 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-, acetate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate | |
CAS RN |
6035-94-5 | |
| Record name | Pararosaniline acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6035-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-((4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl)-, acetate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(p-aminophenyl)-4-methylenecyclohexa-2,5-dienylideneammonium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



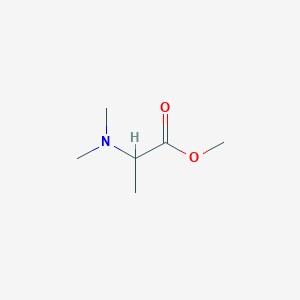
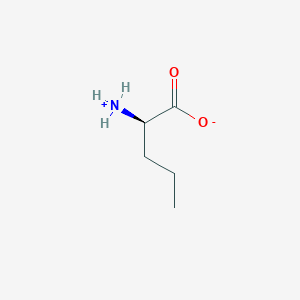
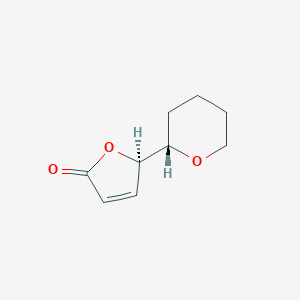
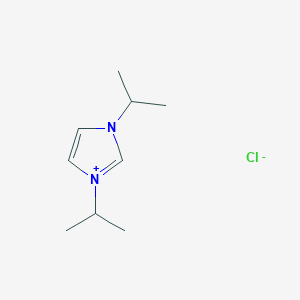

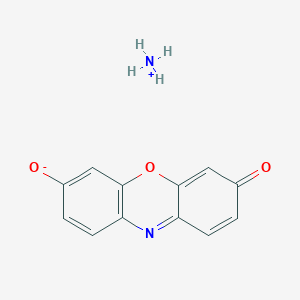

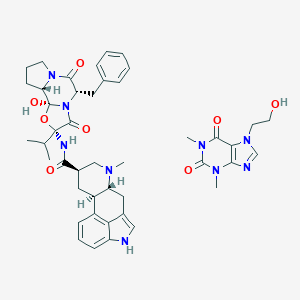
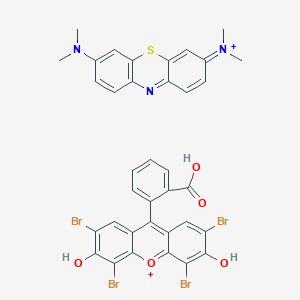
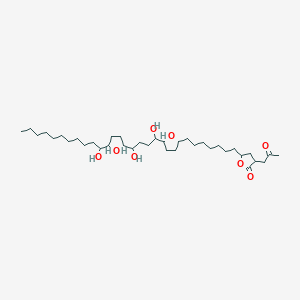
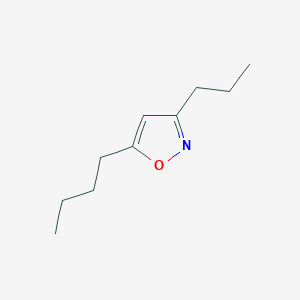
![4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B147709.png)
![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B147712.png)
